molecular formula C9H15NO2 B7494628 N-(cyclopropylmethyl)oxolane-2-carboxamide

N-(cyclopropylmethyl)oxolane-2-carboxamide

Cat. No. B7494628
M. Wt: 169.22 g/mol
InChI Key: AVXOYKJIZFVYRX-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)oxolane-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have anticancer properties, specifically against tumors that have abnormalities in the p53 pathway. In

Scientific Research Applications

N-(cyclopropylmethyl)oxolane-2-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to be effective against a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer. N-(cyclopropylmethyl)oxolane-2-carboxamide has also been shown to be effective against tumors that have abnormalities in the p53 pathway, which is a common characteristic of many types of cancer.

Mechanism of Action

N-(cyclopropylmethyl)oxolane-2-carboxamide targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting this process, N-(cyclopropylmethyl)oxolane-2-carboxamide can reduce the production of ribosomes, which are essential for the growth and proliferation of cancer cells. In addition, N-(cyclopropylmethyl)oxolane-2-carboxamide has been shown to activate the DNA damage response pathway, which can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)oxolane-2-carboxamide has been shown to have several biochemical and physiological effects. It can reduce the production of ribosomes, which can lead to a decrease in protein synthesis and cell growth. N-(cyclopropylmethyl)oxolane-2-carboxamide can also activate the DNA damage response pathway, which can lead to cell cycle arrest and apoptosis. In addition, N-(cyclopropylmethyl)oxolane-2-carboxamide has been shown to induce autophagy, which is a process by which cells recycle damaged or dysfunctional components.

Advantages and Limitations for Lab Experiments

One advantage of N-(cyclopropylmethyl)oxolane-2-carboxamide is its specificity for RNA polymerase I transcription. This allows researchers to study the effects of inhibiting this process without affecting other cellular processes. However, N-(cyclopropylmethyl)oxolane-2-carboxamide has been shown to have off-target effects, which can complicate the interpretation of experimental results. In addition, N-(cyclopropylmethyl)oxolane-2-carboxamide has a relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.

Future Directions

For research on N-(cyclopropylmethyl)oxolane-2-carboxamide include the development of more potent and selective inhibitors, the identification of biomarkers, and combination therapies.

Synthesis Methods

The synthesis of N-(cyclopropylmethyl)oxolane-2-carboxamide involves several steps, starting with the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with cyclopropylmethylamine to form N-(cyclopropylmethyl)-2,2-dimethyl-1,3-dioxolane-4-methanamine. This intermediate is then reacted with oxalyl chloride to form N-(cyclopropylmethyl)oxolane-2-carboxamide. The final product is purified through recrystallization.

properties

IUPAC Name

N-(cyclopropylmethyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(8-2-1-5-12-8)10-6-7-3-4-7/h7-8H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXOYKJIZFVYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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